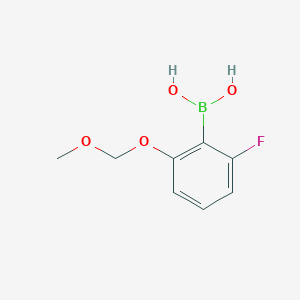

2-Fluoro-6-(methoxymethoxy)phenylboronic acid

Description

2-Fluoro-6-(methoxymethoxy)phenylboronic acid is a fluorinated arylboronic acid derivative with the molecular formula C₈H₉BFO₄ (exact molecular weight: 199.97 g/mol). Its structure features a fluorine atom at the ortho position and a methoxymethoxy (-OCH₂OCH₃) group at the para position relative to the boronic acid moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl scaffolds, which are critical in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

[2-fluoro-6-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOWPSYNIMBYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(methoxymethoxy)phenylboronic acid typically involves the reaction of 2-fluoro-6-hydroxyphenylboronic acid with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Major Products Formed

Biaryl compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenol derivatives: Formed through oxidation reactions.

Scientific Research Applications

Synthesis and Reactions

The synthesis of 2-Fluoro-6-(methoxymethoxy)phenylboronic acid typically involves the following steps:

- Fluorination and Methoxymethoxylation : The phenolic compound undergoes fluorination and methoxymethoxylation.

- Boronic Acid Formation : The introduction of the boronic acid group is achieved through a reaction with boron reagents.

This compound is primarily utilized in reactions such as Suzuki-Miyaura coupling , where it serves as a coupling partner for aryl or vinyl halides to form biaryl compounds.

Organic Synthesis

This compound is widely used as a building block in organic synthesis, particularly in the pharmaceutical industry. It facilitates the formation of complex molecules through:

- Suzuki-Miyaura Coupling : This reaction allows for the creation of biaryl compounds, which are significant in drug development.

| Reaction Type | Description | Key Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Couples aryl or vinyl halides with boronic acids | Biaryl derivatives |

| Protodeboronation | Removal of boronic acid group | Phenyl derivatives |

Medicinal Chemistry

Research indicates that boronic acids possess unique biological properties, particularly in enzyme inhibition and antimicrobial activity. For instance:

- Antiviral Activity : Boronic acids have shown potential against various viral targets, including Hepatitis C virus (HCV). Compounds similar to this compound have been studied for their ability to inhibit viral replication mechanisms.

| Compound | Target Virus | Activity Level |

|---|---|---|

| Benzyl boronic acid | HCV | Broad-spectrum |

| 2-Fluoro-6-(methoxymethoxy) | HCV (in vitro studies) | Significant inhibition |

Material Science

In material science, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications, including sensors and electronic devices.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of phenylboronic acids, including derivatives of this compound against bacterial strains like Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values demonstrated promising antibacterial activity.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| Staphylococcus aureus | 25 |

Case Study 2: Drug Development

Research on related boronic acids has highlighted their role as critical pharmacophores in antiviral drug design. For example, benzyl boronic acids were found to effectively inhibit HCV replication, leading to further exploration of similar structures for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(methoxymethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the biaryl product .

Comparison with Similar Compounds

Structural and Electronic Effects

The compound’s unique substituents distinguish it from analogous phenylboronic acids. Key comparisons include:

<sup>a</sup>logP values (octanol-water partition coefficient) indicate hydrophobicity. Lower values suggest higher polarity. <sup>b</sup>Synthetic accessibility scores (lower = easier synthesis). <sup>c</sup>Predicted using consensus models . <sup>d</sup>Solubility varies by solvent and method (e.g., ESOL vs. Ali models) .

Key Observations :

- Solubility : The methoxymethoxy group in the target compound improves solubility in organic solvents (e.g., THF, acetone) compared to hydroxyl analogs like (2-Fluoro-6-hydroxyphenyl)boronic acid, which is less soluble due to hydrogen bonding .

- Reactivity : Fluorine’s electron-withdrawing effect deactivates the boronic acid, but the methoxymethoxy group’s electron-donating nature may counteract this, enhancing coupling efficiency in Suzuki reactions compared to di-fluoro analogs (e.g., 2,3-Difluoro-6-methoxyphenylboronic acid) .

- Synthetic Accessibility : The target compound’s synthesis is moderately accessible (score: 2.03), comparable to simpler analogs like 2-Fluoro-6-methoxyphenylboronic acid but easier than multi-fluorinated derivatives .

Biological Activity

2-Fluoro-6-(methoxymethoxy)phenylboronic acid is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHBFO

- Molecular Weight : 200.99 g/mol

- CAS Number : 2121511-85-9

This structure includes a fluorinated phenyl ring and a methoxymethoxy substituent, which may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that phenylboronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study assessed the antiproliferative potential of several phenylboronic acid derivatives, revealing that compounds with similar structures can induce apoptosis in cancer cells through specific mechanisms.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited cell growth in ovarian cancer cell lines (A2780) by inducing cell cycle arrest and apoptosis. The mechanism involved caspase activation and alterations in cell morphology indicative of mitotic catastrophe .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A2780 | 5.2 | Apoptosis induction |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 | 4.8 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that boronic acids can inhibit bacterial growth by targeting essential bacterial enzymes.

- Research Findings : In a comparative study of various boronic acids against Gram-negative bacteria like E. coli and P. aeruginosa, this compound demonstrated moderate antibacterial activity, particularly against strains lacking efflux pumps .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| P. aeruginosa | 64 |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophiles, such as those present in enzymes. This interaction can lead to the inhibition of key signaling pathways involved in cell proliferation and survival.

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest : It causes accumulation of p21, which halts the cell cycle at the G2/M phase.

- Antibacterial Mechanism : By inhibiting essential bacterial enzymes, it disrupts metabolic pathways critical for bacterial survival.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-fluoro-6-(methoxymethoxy)phenylboronic acid?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling using palladium catalysis. For example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with tri-tert-butylphosphine as a ligand in the presence of potassium fluoride (KF) at 60°C for 18 hours . Key steps include:

- Use of KF to stabilize the boronic acid intermediate.

- Solvent optimization: Mixed aqueous/organic systems (e.g., water with tert-butyl methyl ether) improve yield.

- Post-reaction purification via extraction and MgSO₄ drying to isolate the product as a yellowish oil.

Q. How can solubility challenges be addressed for this compound in aqueous reaction systems?

- Methodological Answer : Solubility predictions vary (e.g., ESOL: 3.4 mg/mL, Ali: 5.03 mg/mL, SILICOS-IT: 3.48 mg/mL) . To reconcile discrepancies:

- Experimental validation : Test solubility in buffered solutions (pH 7–9) where boronic acids typically form tetrahedral boronate ions.

- Use co-solvents like DMSO or THF (≤10% v/v) to enhance dissolution without destabilizing catalysts.

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Recrystallization : Use tert-butyl methyl ether/hexane mixtures to remove unreacted starting materials.

- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (1:4) for high-purity isolation. Monitor fractions via TLC (Rf ~0.3 in same solvent system).

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethoxy and fluorine substituents influence cross-coupling efficiency?

- Methodological Answer :

- Steric effects : The ortho-methoxymethoxy group increases steric hindrance, potentially slowing transmetalation. Mitigate by using bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Electronic effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of the boron center, improving coupling rates. Quantify via Hammett parameters (σₚ for –F ≈ +0.06; σₘ for –OCH₂OCH₃ ≈ –0.10) .

Q. How can computational methods optimize reaction conditions for this compound?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states in Suzuki-Miyaura coupling .

- Machine learning : Train models on existing phenylboronic acid reaction datasets to predict optimal Pd/ligand combinations and solvent systems.

Q. How to resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Experimental validation : Perform shake-flask experiments in PBS (pH 7.4) and log P determination via HPLC. Compare with computational predictions (e.g., XLOGP3 vs. WLOGP) to identify outliers .

- Dynamic light scattering (DLS) : Assess aggregation in aqueous solutions, which may artificially lower measured solubility.

Q. What strategies prevent protodeboronation during storage or reaction?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.